trans-3,5-Dimethyl-thiomorpholine 1,1-dioxide
Description
trans-3,5-Dimethyl-thiomorpholine 1,1-dioxide: is a chemical compound with the molecular formula C6H13NO2S and a molar mass of 163.24 g/mol It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 3 and 5 positions and a sulfone group at the 1,1 position
Properties
IUPAC Name |
(3R,5R)-3,5-dimethyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-3-10(8,9)4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKRIHZFDSVSJC-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CS(=O)(=O)C[C@H](N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-3,5-Dimethyl-thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of potassium permanganate as an oxidizing agent. The reaction proceeds by adding the oxidizing agent portionwise to a solution of the thiomorpholine derivative, ensuring controlled and efficient oxidation . The reaction conditions are carefully monitored to maintain a gentle and controllable process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are also implemented to handle the exothermic nature of the oxidation process.
Chemical Reactions Analysis
Types of Reactions: trans-3,5-Dimethyl-thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine compounds.
Scientific Research Applications
Chemistry: trans-3,5-Dimethyl-thiomorpholine 1,1-dioxide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to undergo specific chemical transformations.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for medical treatments.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-3,5-Dimethyl-thiomorpholine 1,1-dioxide involves its interaction with molecular targets through its sulfone group. This group can participate in nucleophilic and electrophilic reactions, allowing the compound to modify biological molecules and pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Thiomorpholine: The parent compound without the methyl and sulfone groups.
3,5-Dimethyl-thiomorpholine: Lacks the sulfone group.
Thiomorpholine 1,1-dioxide: Lacks the methyl groups.
Uniqueness: trans-3,5-Dimethyl-thiomorpholine 1,1-dioxide is unique due to the presence of both methyl groups and the sulfone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
